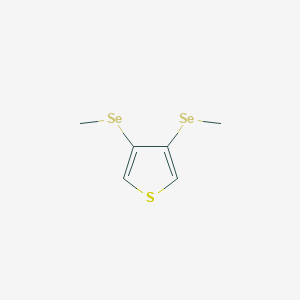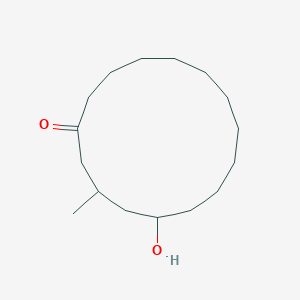
5-Hydroxy-3-methylcyclopentadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-methylcyclopentadecan-1-one is an organic compound with the molecular formula C16H30O2 It is a derivative of cyclopentadecanone, featuring a hydroxyl group and a methyl group on the cyclopentadecanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylcyclopentadecan-1-one typically involves the hydroxylation of 3-methylcyclopentadecanone. One common method is the oxidation of 3-methylcyclopentadecanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, catalytic methods using metal catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process.
化学反応の分析
Types of Reactions
5-Hydroxy-3-methylcyclopentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methylcyclopentadecan-1-one or 5-carboxy-3-methylcyclopentadecan-1-one.
Reduction: Formation of 5-hydroxy-3-methylcyclopentadecanol or 3-methylcyclopentadecan-1-ol.
Substitution: Formation of 5-chloro-3-methylcyclopentadecan-1-one or 5-amino-3-methylcyclopentadecan-1-one.
科学的研究の応用
5-Hydroxy-3-methylcyclopentadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
類似化合物との比較
Similar Compounds
3-Methylcyclopentadecanone: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
5-Oxo-3-methylcyclopentadecan-1-one: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
5-Chloro-3-methylcyclopentadecan-1-one: A halogenated derivative with different chemical and biological properties.
Uniqueness
5-Hydroxy-3-methylcyclopentadecan-1-one is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentadecanone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85037-96-3 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
5-hydroxy-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14-15,17H,2-13H2,1H3 |
InChIキー |
VUYVUEGDOCUYLP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCCCCCCCCCC(=O)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


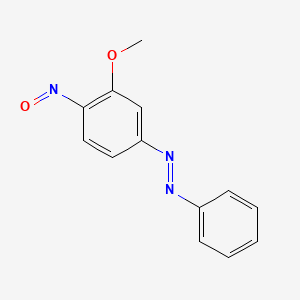
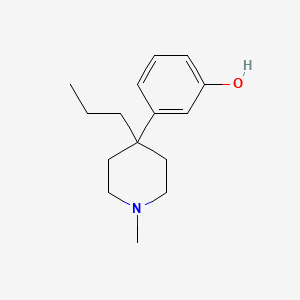
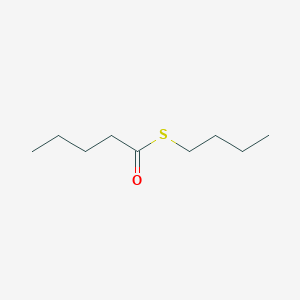
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
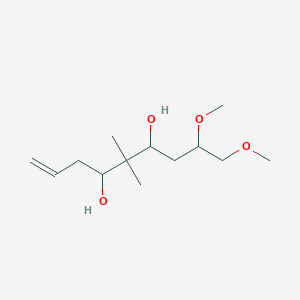
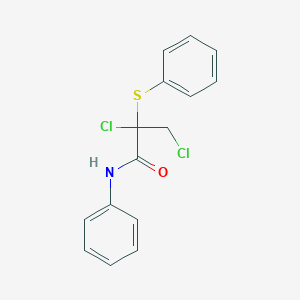
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
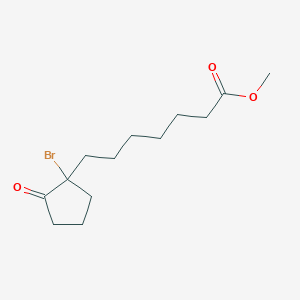
silane](/img/structure/B14419101.png)
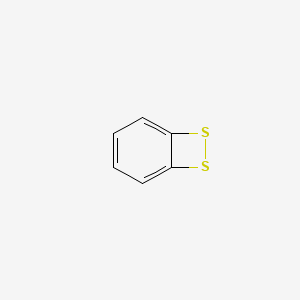
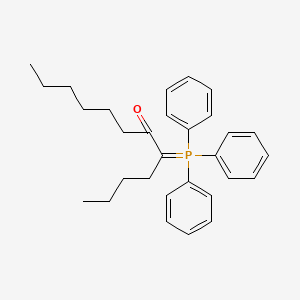
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
